molecular formula C14H14N2O2 B2678463 1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea CAS No. 478030-93-2

1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea

Cat. No. B2678463
CAS RN: 478030-93-2
M. Wt: 242.278
InChI Key: NZZQKSWQEZCYLD-CMDGGOBGSA-N
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Description

1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea, also known as Kinexin, is a chemical compound that has generated significant interest in scientific research. It has a CAS Number of 478030-93-2 and a linear formula of C14H14N2O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O2/c17-14(15-9-8-13-7-4-10-18-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,15,16,17)/b9-8+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.28 .

Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

Research by Lock et al. (2004) explores the complexation of similar stilbene compounds with cyclodextrins, leading to the self-assembly of molecular devices. These complexes show photoisomerization behaviors, which are fundamental for developing light-responsive materials. The ability of these compounds to occupy cyclodextrin components and their photoisomerization potential underline their significance in creating molecular devices with potential applications in molecular electronics and photonics Lock et al., 2004.

Structural and Vibrational Characterization

A study by Lestard et al. (2015) focuses on the structural, vibrational, and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea, a compound with a similar structural motif. This research provides insights into the molecular stability, intermolecular interactions, and non-linear optical behaviors of such compounds, highlighting their potential in materials science, particularly in the development of new materials with unique optical properties Lestard et al., 2015.

Aza-Piancatelli Rearrangement for Synthesis

Reddy et al. (2012) describe the use of furan-2-yl(phenyl)methanol derivatives in a tandem aza-Piancatelli rearrangement/Michael reaction. This methodology facilitates the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing the role of furan derivatives in the efficient and selective synthesis of heterocyclic compounds. Such synthetic strategies are crucial for the development of pharmaceuticals and agrochemicals Reddy et al., 2012.

Inhibitory Activities and Novel Derivatives

Research into the synthesis and inhibitory activities of benzofuran hydroxamic acids by Ohemeng et al. (1994) and the creation of novel chitin synthesis inhibitors with furan moieties by Cui et al. (2010) demonstrate the biochemical applications of furan derivatives. These studies reveal the potential of such compounds in developing new inhibitors with applications in medicine and agriculture, emphasizing the importance of furan derivatives in the search for bioactive compounds Ohemeng et al., 1994; Cui et al., 2010.

Electron Transport Layer in Solar Cells

Wang et al. (2018) investigate the use of urea-doped ZnO films as the electron transport layer in inverted polymer solar cells. This research underscores the importance of modifying electron transport layers with urea to enhance the efficiency of solar cells, indicating the potential of furan and urea derivatives in improving renewable energy technologies Wang et al., 2018.

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(15-9-8-13-7-4-10-18-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,15,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZQKSWQEZCYLD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)N/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea

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